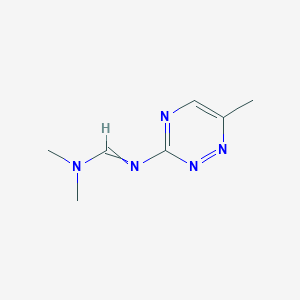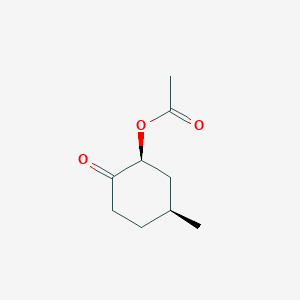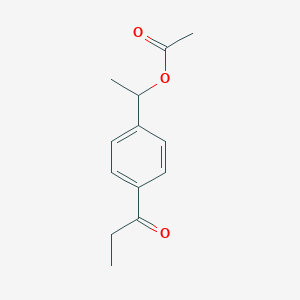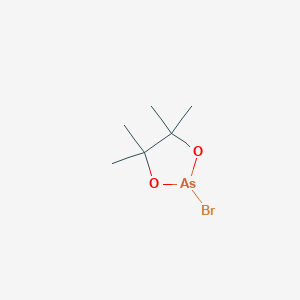
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane is an organoarsenic compound characterized by the presence of a bromine atom and a dioxarsolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxarsolane with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the selective bromination of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of arsenic-containing reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation Reactions: Oxidized forms of the compound, including arsenic oxides.
Reduction Reactions: Reduced arsenic-containing species.
Scientific Research Applications
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of arsenic-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane involves its interaction with molecular targets through its bromine and arsenic atoms. The bromine atom can participate in electrophilic substitution reactions, while the arsenic atom can form bonds with various nucleophiles. These interactions can lead to the modulation of biological pathways and the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane is unique due to the presence of both bromine and arsenic atoms within its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61381-29-1 |
|---|---|
Molecular Formula |
C6H12AsBrO2 |
Molecular Weight |
270.98 g/mol |
IUPAC Name |
2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxarsolane |
InChI |
InChI=1S/C6H12AsBrO2/c1-5(2)6(3,4)10-7(8)9-5/h1-4H3 |
InChI Key |
MFNDRCYWSZQLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O[As](O1)Br)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


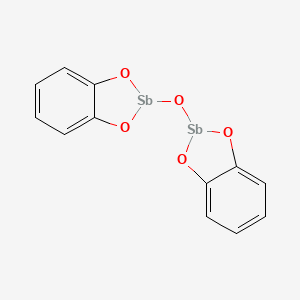
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)

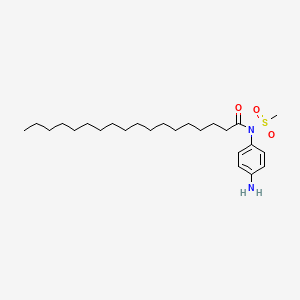

![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)
